molecular formula C44H53N7O9 B12785152 Codamin P CAS No. 148159-40-4

Codamin P

Cat. No.: B12785152
CAS No.: 148159-40-4
M. Wt: 823.9 g/mol
InChI Key: SWFIKCFCWAPLAC-NLMNJOOOSA-N
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Preparation Methods

Codamin P is prepared by combining its three active ingredients in specific proportions. The synthetic routes for each component are as follows:

    Paracetamol: It is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is acetylated to form paracetamol.

    Caffeine: It is synthesized from xanthine derivatives through methylation processes.

    Codeine: It is derived from morphine through methylation.

Industrial production involves precise mixing and formulation processes to ensure the correct dosage and efficacy of the final product .

Chemical Reactions Analysis

Codamin P undergoes various chemical reactions:

    Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.

    Reduction: Codeine can be reduced to morphine, which is its active form.

    Substitution: Caffeine can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

Codamin P has several scientific research applications:

Mechanism of Action

The mechanism of action of Codamin P involves the following pathways:

Comparison with Similar Compounds

Codamin P is unique due to its combination of paracetamol, caffeine, and codeine. Similar compounds include:

    Co-codamol: A combination of paracetamol and codeine.

    Paracetamol and diphenhydramine: Used for pain relief and as a sleep aid.

    Acetylsalicylic acid, paracetamol, and caffeine: Another combination used for pain relief.

This compound stands out due to the inclusion of caffeine, which enhances its analgesic effects and provides a stimulant action .

Properties

CAS No.

148159-40-4

Molecular Formula

C44H53N7O9

Molecular Weight

823.9 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C18H21NO3.C10H13NO2.C8H10N4O2.C8H9NO2/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7/h3-6,11-13,17,20H,7-9H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3;2-5,11H,1H3,(H,9,10)/t11-,12+,13-,17-,18-;;;/m0.../s1

InChI Key

SWFIKCFCWAPLAC-NLMNJOOOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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